molecular formula C18H21N5O3 B12701399 (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester CAS No. 135696-54-7

(5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester

Cat. No.: B12701399
CAS No.: 135696-54-7
M. Wt: 355.4 g/mol
InChI Key: BLXWXLHNURPYOD-UHFFFAOYSA-N
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Description

(5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core, an amino group, and a methoxyphenyl substituent. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-b]pyrazine ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the core structure.

    Formation of the Carbamic Acid Ethyl Ester: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the carbamic acid ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can target the pyrido[3,4-b]pyrazine core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and methoxyphenyl groups allows for specific interactions with biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid methyl ester
  • (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid propyl ester

Uniqueness

Compared to similar compounds, (5-Amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

135696-54-7

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(4-methoxyphenyl)-2-methyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C18H21N5O3/c1-4-26-18(24)22-14-9-13-16(17(19)21-14)23-15(10(2)20-13)11-5-7-12(25-3)8-6-11/h5-10,20H,4H2,1-3H3,(H3,19,21,22,24)

InChI Key

BLXWXLHNURPYOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=C(C=C3)OC)C)N

Origin of Product

United States

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